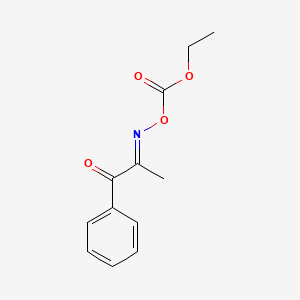
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is an organic compound with the molecular formula C12H13NO4. It is a derivative of 1-phenyl-1,2-propanedione, where the oxime group is modified with an ethoxycarbonyl group. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime can be synthesized through the reaction of 1-phenyl-1,2-propanedione with an ethoxycarbonyl oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime involves its interaction with molecular targets such as enzymes or metal ions. The oxime group can form coordination bonds with metal ions, making it a useful ligand in catalysis and other chemical processes. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-propanedione: The parent compound without the oxime modification.
1-Phenyl-1,2-propanedione-2-oxime: The oxime derivative without the ethoxycarbonyl group.
2-(Hydroxyimino)propiophenone: Another oxime derivative with different substituents.
Uniqueness
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is unique due to the presence of both the oxime and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and coordination chemistry .
Propiedades
Número CAS |
65894-76-0 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
ethyl [(Z)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9- |
Clave InChI |
YDMWUMUNUXUYKT-LCYFTJDESA-N |
SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
SMILES isomérico |
CCOC(=O)O/N=C(/C)\C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
65894-76-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















